molecular formula C20H19NO5 B3011242 (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid CAS No. 1629738-61-9

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid

Cat. No.: B3011242
CAS No.: 1629738-61-9
M. Wt: 353.374
InChI Key: TUZVFPRISNDQLQ-SFHVURJKSA-N
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Description

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid is a synthetic organic compound that features a morpholine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.

    Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The Fmoc group can be substituted under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Bases like piperidine are commonly used to remove the Fmoc group.

Major Products

    Oxidation: Products may include oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Deprotected amino acids or peptides.

Scientific Research Applications

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid is primarily used in:

    Peptide Synthesis: As a protecting group for amino acids, it helps in the stepwise synthesis of peptides.

    Biological Research: Used in the study of protein-protein interactions and enzyme mechanisms.

    Medicinal Chemistry: In the development of peptide-based drugs.

    Industrial Applications: In the production of synthetic peptides for research and therapeutic use.

Mechanism of Action

The compound acts by protecting the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring that the peptide chain grows in a controlled manner. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Another common protecting group used in peptide synthesis.

    Cbz (Carbobenzyloxy) Protected Amino Acids: Used similarly to Fmoc but with different deprotection conditions.

Uniqueness

    Fmoc vs. Boc: Fmoc is removed under basic conditions, while Boc is removed under acidic conditions, making Fmoc more suitable for certain synthetic routes.

    Fmoc vs. Cbz: Fmoc provides a more stable protecting group under a wider range of conditions compared to Cbz.

Properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZVFPRISNDQLQ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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